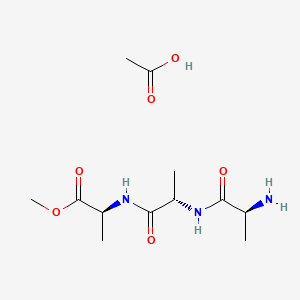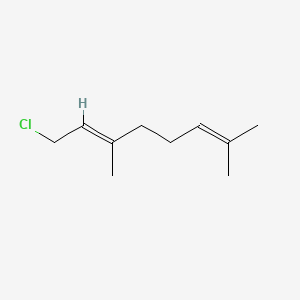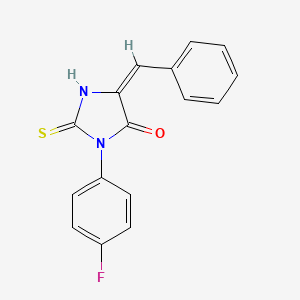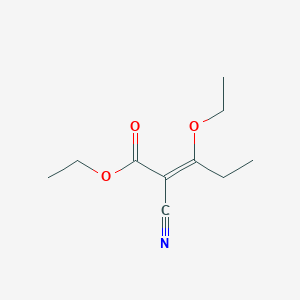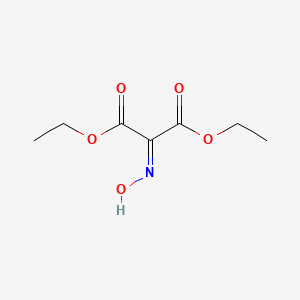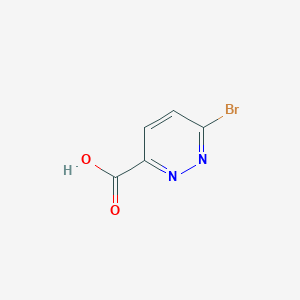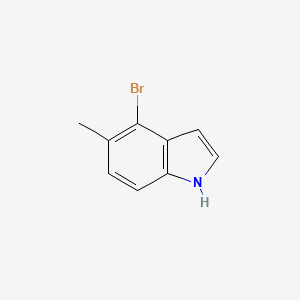
4-bromo-5-methyl-1H-indole
Descripción general
Descripción
The compound "4-bromo-5-methyl-1H-indole" is a derivative of the indole structure, which is a fundamental skeleton in many natural and synthetic compounds with significant biological activities. Indole derivatives are known for their diverse range of applications in medicinal chemistry, including their role as inhibitors for various enzymes and receptors.
Synthesis Analysis
The synthesis of indole derivatives can be achieved through various methods. For instance, the synthesis of 5-bromo-1H-indole-3-acetohydroxamic acid derivatives involves a series of reactions starting from 5-bromo-1H-indole . Another example is the regioselective dibromination of methyl indole-3-carboxylate to produce 5,6-dibromoindoles, which can be further modified to create various indole derivatives . Additionally, the Bischler-Möhlau synthesis is a notable method used for the preparation of indole derivatives, as demonstrated in the synthesis of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole .
Molecular Structure Analysis
The molecular structure of indole derivatives can be elucidated using various spectroscopic and crystallographic techniques. For example, the crystal structure of a 5-bromo-1H-indole derivative was determined using X-ray single crystal diffraction, and the intermolecular interactions were analyzed using Hirshfeld surface analysis . Similarly, the crystal structure of another indole derivative was solved and refined, revealing a system of π-π, C-H...π, and C-H...F hydrogen bonds that stabilize the supramolecular structures .
Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions, which are essential for their functionalization and application in synthesis. The condensation reaction of 5-bromo-1H-indole-3-carbaldehyde with other reagents can lead to the formation of new indole compounds . Moreover, the reactivity of indole derivatives can be exploited in the synthesis of complex molecules, such as natural products and their analogs .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure. For instance, the thermal stability of a 5-bromo-1H-indole derivative was reported to be good up to 215°C . The electronic structure and spectral features of methyl 1H-indol-5-carboxylate were investigated using density functional theory, revealing insights into the compound's electronic properties and hydrogen bonding . Additionally, the crystal structure and intermolecular interactions of an indole derivative were analyzed, showing the presence of various hydrogen bond interactions that contribute to the stability of the crystal .
Aplicaciones Científicas De Investigación
1. Synthesis of Selected Alkaloids
- Summary of Application : Indole derivatives are used in the synthesis of selected alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They are produced by a large variety of organisms, including bacteria, fungi, plants, and animals, and are part of the group of natural products (also called secondary metabolites).
- Methods of Application : The total synthesis of (±)-trans-trikentrin A started from acetophenone and after three steps gave 1-bromo-4-ethyl-2-nitrobenzene in good yields (79% overall yield). The latter was reacted with CH2CHMgBr in THF to afford the bromo-indole via a Bartoli indole synthesis .
- Results or Outcomes : The synthesis resulted in good yields and provided a method for the production of selected alkaloids .
2. Biological Applications
- Summary of Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application : Various natural compounds contain indole as parent nucleus for example tryptophan. Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants. Derivatives of indole are of wide interest because of their diverse biological and clinical applications .
- Results or Outcomes : From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
3. Synthesis of Clavicipitic Acid
- Summary of Application : 4-Bromoindole may be used to synthesize clavicipitic acid, an ergot alkaloid .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of the synthesis were not detailed in the source .
4. Antiviral Activity
- Summary of Application : Certain indole derivatives have shown antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Methods of Application : In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
- Results or Outcomes : The compound showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
5. Bromination
- Summary of Application : 4-bromo-1H-indole can participate in bromination reactions, where the bromine atom is replaced by another halogen .
- Methods of Application : The bromo group can be reduced to form the corresponding indole using metal-catalyzed hydrogenation or other reduction methods .
- Results or Outcomes : The outcomes of the bromination were not detailed in the source .
6. Inhibitor of GSK-3
- Summary of Application : 4-Bromoindole is a potential inhibitor of GSK-3 . Glycogen synthase kinase 3 (GSK-3) is a serine/threonine protein kinase that mediates the addition of phosphate molecules onto serine and threonine amino acid residues. It plays a key role in various cellular processes, including metabolism, cell cycle, and gene expression.
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of the inhibition were not detailed in the source .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-bromo-5-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-6-2-3-8-7(9(6)10)4-5-11-8/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCLJDAZHYRZHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440740 | |
| Record name | 4-bromo-5-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-5-methyl-1H-indole | |
CAS RN |
610794-15-5 | |
| Record name | 4-bromo-5-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




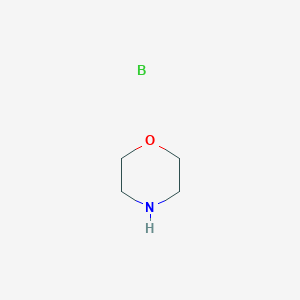


![(1S,2R,3R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B1337066.png)
